1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene moiety fused with a piperazine ring, which can potentially enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine typically involves the reaction of 4-methoxy-3,4-dihydro-2H-chromen-6-ylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding chromene derivatives with oxidized functional groups.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
4-Methoxy-2H-chromen-2-one: A chromene derivative with similar biological activities.
6-Methoxy-2H-chromen-2-one: Another chromene derivative with potential pharmacological properties.
1-(4-Methoxyphenyl)piperazine: A piperazine derivative with similar structural features.
Uniqueness: 1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine is unique due to the combination of the chromene and piperazine moieties, which can potentially enhance its pharmacological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-4-9-18-14-3-2-11(10-12(13)14)16-7-5-15-6-8-16/h2-3,10,13,15H,4-9H2,1H3 |
InChI Key |
GTVPJNXQMCHYAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOC2=C1C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.